N-ethyl-1H-indol-5-amine
CAS No.: 1042600-60-1
Cat. No.: VC2781057
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1042600-60-1 |
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Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | N-ethyl-1H-indol-5-amine |
Standard InChI | InChI=1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 |
Standard InChI Key | AHMCJXXCYKHMSH-UHFFFAOYSA-N |
SMILES | CCNC1=CC2=C(C=C1)NC=C2 |
Canonical SMILES | CCNC1=CC2=C(C=C1)NC=C2 |
Introduction
Structure and Chemical Properties
Basic Structure and Identification
N-ethyl-1H-indol-5-amine consists of an indole core with an ethylamine group at the 5-position. This structural arrangement contributes to its unique chemical and biological properties.
Parameter | Value |
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IUPAC Name | N-ethyl-1H-indol-5-amine |
Molecular Formula | C₁₀H₁₂N₂ |
Molecular Weight | 160.22 g/mol |
CAS Number | 1042600-60-1 or 220844-49-5 |
InChI | InChI=1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 |
InChIKey | AHMCJXXCYKHMSH-UHFFFAOYSA-N |
SMILES | CCNC1=CC2=C(C=C1)NC=C2 |
The compound contains two nitrogen atoms - one as part of the indole ring system and the other in the ethylamine substituent at position 5 . This arrangement provides multiple sites for potential hydrogen bonding and chemical interactions.
Physical Properties
N-ethyl-1H-indol-5-amine exists as a solid at room temperature. While specific solubility data is limited in the literature, it likely follows patterns similar to related indole derivatives, showing moderate solubility in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons, but limited solubility in water .
The hydrochloride salt form (CAS: 1223638-10-5) appears as a powder at room temperature with enhanced water solubility compared to the free base .
Synthesis Methods
General Synthetic Approaches
The synthesis of N-ethyl-1H-indol-5-amine can be approached through several methods, often involving the modification of pre-existing indole frameworks or the construction of the indole core with appropriate substituents.
Reduction of Nitro Precursors
One common synthetic route involves the reduction of corresponding nitroindole derivatives. For example, similar compounds such as 1-methyl-1H-indol-5-amine have been synthesized through Pd/C-catalyzed hydrogenation of nitroindole precursors .
The reaction typically proceeds as follows:
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A 5-nitroindole derivative is treated with a reducing agent (often Pd/C with hydrogen or ammonium formate)
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The reduction occurs under mild conditions, preserving other functional groups
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The resulting 5-aminoindole can then be further modified through N-alkylation to introduce the ethyl group
Fischer Indole Synthesis
Another potential approach involves the Fischer indole synthesis, which has been successfully employed for creating substituted indoles. One example from the literature describes a method for obtaining indole compounds containing an amino group in the benzene ring by the indolization of ethyl levulinate p-acetaminophenylhydrazone .
Chemical Reactions
Characteristic Reactions
N-ethyl-1H-indol-5-amine can participate in various chemical reactions typical of both indoles and aromatic amines:
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Electrophilic Aromatic Substitution: The indole ring, particularly at positions 2 and 3, is highly reactive toward electrophilic reagents
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N-Acylation: The amine group can undergo acylation reactions with acid chlorides or anhydrides
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Oxidation: The compound can be oxidized to form corresponding oxides
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Nucleophilic Substitution: The amine group can act as a nucleophile in various substitution reactions
Functionalization Opportunities
The presence of two distinct nitrogen atoms in N-ethyl-1H-indol-5-amine provides multiple sites for derivatization:
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N-Indole Functionalization: The NH group of the indole can be alkylated to produce derivatives like 1-ethyl-N-ethyl-1H-indol-5-amine
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N-Ethylamine Modifications: The ethylamine group can be further derivatized through alkylation or acylation
For example, research has demonstrated that the 5-amino group of similar indole derivatives can be functionalized to create compounds such as 2-chloro-N-(1H-indol-5-yl)acetamide, which has been used as an intermediate in synthesizing bioactive compounds .
Biological Activities
Anticancer Properties
Indole derivatives with structural similarities to N-ethyl-1H-indol-5-amine have demonstrated significant anticancer potential. Research on related compounds indicates they may inhibit proliferation of cancer cell lines through mechanisms including:
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Induction of apoptosis
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Effects on tubulin polymerization
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Modulation of signaling pathways associated with cell survival and death
In particular, 5-substituted indoles have shown promising antiproliferative activities. In one study, related compounds exhibited significant inhibition of HeLa cell growth with IC₅₀ values as low as 5.08 μM, while showing minimal toxicity to normal kidney epithelial cells .
Antimicrobial Effects
Studies on indole derivatives have revealed considerable antimicrobial properties. Research data suggests that these compounds can inhibit the growth of various bacterial strains at relatively low concentrations .
A series of N-(1H-indol-5-yl) derivatives tested against multiple bacterial strains demonstrated promising antimicrobial activity, with the researchers noting that the presence of the indole heterocyclic ring system contributed significantly to their efficacy .
Neuroprotective Effects
While specific data on N-ethyl-1H-indol-5-amine is limited, indole derivatives as a class have been reported to possess neuroprotective properties, which may warrant investigation of this compound for similar effects .
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Understanding the structure-activity relationships of N-ethyl-1H-indol-5-amine and related compounds provides valuable insights for rational drug design.
Compound | Structural Differences | Reported Activities |
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N-ethyl-1H-indol-5-amine | Base structure | Potential antimicrobial, anticancer |
1-methyl-1H-indol-5-amine | Methyl instead of ethyl on indole nitrogen | Kinase inhibition |
1-ethyl-1H-indol-5-amine | Ethyl group on indole nitrogen instead of amine | Modified biological profile |
N,N-diethyl-1H-indol-5-amine | Additional ethyl on amine group | Different receptor interactions |
1H-indol-5-amine | No ethyl group | Simpler structure; potentially lower activity |
The table above highlights how minor structural modifications can significantly impact biological activity profiles . The position and nature of substituents on both the indole ring and the amine group play crucial roles in determining specificity and potency toward different biological targets.
Structure Modifications and Effects
Research on similar indole derivatives suggests that:
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N-alkylation of the indole nitrogen can affect membrane permeability and binding to target proteins
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Modifications of the 5-amino substituent can alter selectivity for different biological targets
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Introduction of additional functional groups to the indole ring can enhance specific activities
These structure-activity patterns provide a theoretical framework for further development of N-ethyl-1H-indol-5-amine derivatives with enhanced or targeted biological activities .
Research Applications
Pharmaceutical Development
N-ethyl-1H-indol-5-amine serves as a valuable building block in medicinal chemistry due to its versatile structure. Research applications include:
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Anticancer Drug Development: The compound and its derivatives show potential as leads for developing anticancer agents targeting specific pathways
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Antimicrobial Research: Given the antimicrobial properties of related compounds, N-ethyl-1H-indol-5-amine may serve as a scaffold for developing new antibacterial agents
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Antiviral Studies: The compound could be explored for development into antiviral therapeutics
Chemical Building Block
The compound functions as an important intermediate for synthesizing more complex molecules with diverse applications:
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Synthesis of Bioactive Compounds: The reactivity of both the indole core and the amine group makes N-ethyl-1H-indol-5-amine an excellent starting material for diverse chemical libraries
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Functional Materials: Indole derivatives have applications in materials science, including potential use in organic electronics and sensing materials
Current Research Trends
Recent research has focused on exploring the potential of indole derivatives, including compounds structurally related to N-ethyl-1H-indol-5-amine, in several areas:
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Targeted Cancer Therapy: Studies are investigating the mechanisms by which these compounds exhibit selective toxicity toward cancer cells
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Antimicrobial Resistance: Given the rise of antimicrobial resistance, novel scaffolds like N-ethyl-1H-indol-5-amine are being explored for developing new antimicrobial agents
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Combination Therapies: Research is examining the potential synergistic effects of indole derivatives with established therapeutic agents
The field remains active, with continued interest in exploring the full potential of these compounds in pharmaceutical development .
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